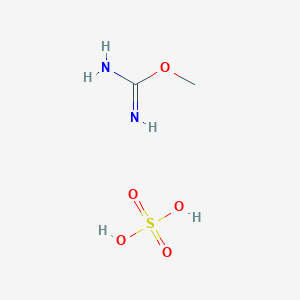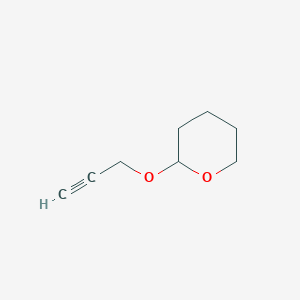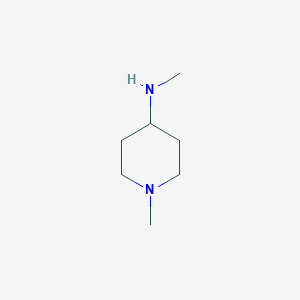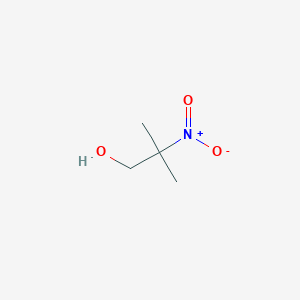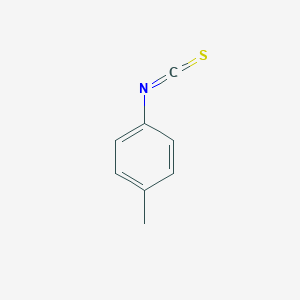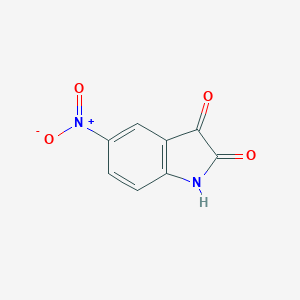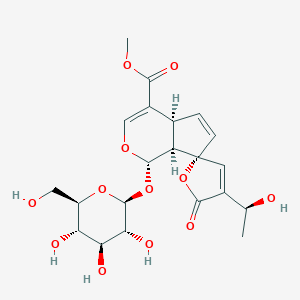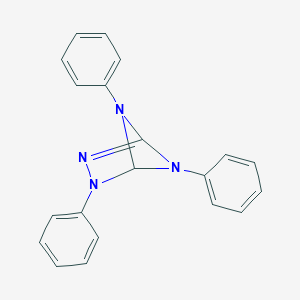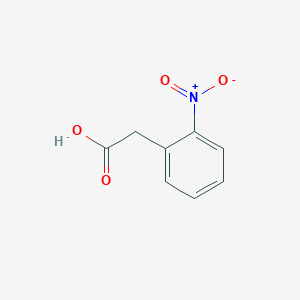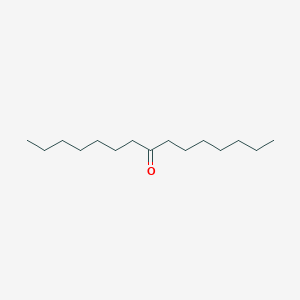
8-Pentadecanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 8-pentadecanone has been explored in several studies. For instance, the synthesis of tricyclo[9.4.0.0^4,8]pentadecane-2,9-dione, which shares a structural motif with this compound, was achieved through photocycloaddition of decalin-1,3-dione to cyclopentene . Additionally, the synthesis of pentadecynoic acids with varying positions of the triple bond, including the 8-position, was accomplished using the Ahmad-Strong method, indicating a method that could potentially be adapted for the synthesis of this compound . Moreover, the synthesis of (5R, 7S, 13S)-13-methoxy-1,6,8-trioxadispiro[4.1.5.3]pentadecane demonstrates the ability to create complex structures that include the pentadecane skeleton .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been analyzed using various techniques. Conformational analyses of eight-membered rings in C6–C8–C5 fused ring compounds were performed using MM2 calculations and compared with X-ray analyses, revealing a preference for boat-chair forms . This information could be relevant when considering the conformational preferences of this compound.
Chemical Reactions Analysis
The chemical reactivity of structures related to this compound has been investigated. For example, the study of a pentad featuring subphthalocyanine and fullerene with phenothiazine entities showed ultrafast photoinduced electron transfer, which could be relevant for understanding the electron transfer properties of this compound derivatives . The dimerization of cross-conjugated trienes provides insights into the potential reactivity of this compound under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds have been the subject of research. The kinetic peculiarities of this compound in the presence of chromium stearate were studied, revealing the role of the catalyst in the formation of free radicals during the oxidation process . This suggests that this compound can undergo oxidation reactions under catalytic conditions. Additionally, the synthesis and characterization of homopolymers and block copolymers based on 1,4,8-trioxa[4.6]spiro-9-undecanone provide information on the polymerization behavior and thermal properties of materials related to this compound .
Wissenschaftliche Forschungsanwendungen
Kinetic Studies in Oxidation Processes
- 8-Pentadecanone's behavior in the presence of chromium stearate during liquid-phase oxidation highlights its role in free radical formation and interaction with dissolved oxygen. This study provides insights into the catalytic processes involving ketones and their oxidation kinetics (Dmitrieva, Agabekov, & Mitskevich, 1982).
Potential in Cancer Research
- A synthetic version of a dienynone derived from Echinacea pallida, related to this compound, has shown selective cytotoxic activity towards cancer cells, suggesting its potential as an anticancer agent (Morandi, Pellati, Benvenuti, & Prati, 2008).
Biochemical Tracking in Cancer Research
- An innovative approach using stable isotope labeling and flux analysis of volatiles, including 2-pentadecanone, enables tracking of intracellular metabolism-derived volatiles, offering a new method to understand cancer metabolic pathways (Lee et al., 2018).
Antimicrobial Potential
- Pentadecanone compounds extracted from Eclipta alba L. have demonstrated effectiveness against Escherichia coli, which is known to cause diarrhea, suggesting its utility in antimicrobial applications (Rani et al., 2020).
Aerosol Formation and Atmospheric Chemistry
- The study of organic compounds like 6,10,14-trimethyl-2-pentadecanone in aerosols contributes to understanding the mechanisms of secondary organic aerosol (SOA) formation, crucial for atmospheric chemistry research (Zhao et al., 2013).
Phytochemical Isolation
- Isolation of new ketones including this compound from Pongamia pinnata seed coat adds to the knowledge of phytochemical diversity and potential applications in various fields (Meera, Bimla, & Kalidhar, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
pentadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYGSSYFJIJDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231371 | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
818-23-5 | |
| Record name | Diheptyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Pentadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecan-8-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecane-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-PENTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO7H8D8OSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-Pentadecanone and where is it found?
A: this compound is a long-chain ketone found naturally in various plant species. It has been identified in the leaf surface waxes of wheat varieties [, ], the seed coat of the Pongamia pinnata tree [], and as a metabolite of certain endophytic fungi like Fusarium solani [].
Q2: How does this compound impact wheat aphids?
A: Research suggests that this compound acts as a feeding stimulant for wheat aphids like Sitobion avenae and Rhopalosiphum padi []. This effect is likely due to its presence in the leaf surface waxes of certain wheat cultivars.
Q3: What is the molecular structure and formula of this compound?
A3: this compound is a 15-carbon ketone with its carbonyl group (C=O) located on the eighth carbon atom.
Q4: What spectroscopic data is available for this compound?
A: While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Raman spectroscopy [] have been used to identify and characterize this compound in various samples.
Q5: Has this compound shown any potential for antimicrobial activity?
A: Yes, studies have shown that a metabolite extract from the endophytic fungus Fusarium solani, in which this compound was a major component, exhibited antimicrobial activity against both bacterial and fungal pathogens [].
Q6: Are there any studies on the photochemistry of this compound?
A: Yes, research has investigated the photochemistry of this compound in carbon tetrachloride solution []. The study explored the compound's behavior under UV irradiation and found evidence of energy transfer processes.
Q7: Are there any studies on the kinetics of this compound?
A: Yes, there are studies investigating the kinetic peculiarities of this compound in the presence of chromium stearate [] and the kinetics of hydroperoxide formation and decomposition during its oxidation [].
Q8: What are the potential applications of this compound based on current research?
A8: While more research is needed, current findings suggest potential applications in:
- Pest Management: Understanding this compound's role as an aphid feeding stimulant could lead to strategies for managing aphid populations in agriculture [].
- Development of Antimicrobial Agents: The antimicrobial activity exhibited by the Fusarium solani metabolite extract containing this compound warrants further investigation for potential pharmaceutical or agricultural applications [].
Q9: What analytical methods are commonly used to study this compound?
A: GC-MS is widely employed for the identification and quantification of this compound in various matrices [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



